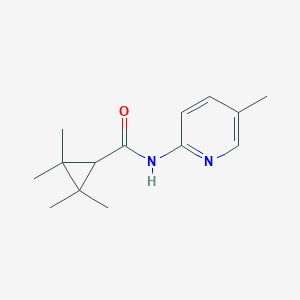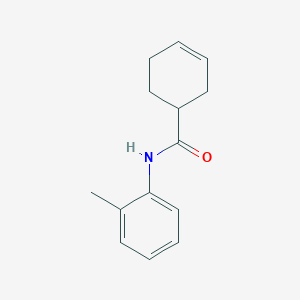
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in immune cells, including macrophages and microglia, and is involved in the regulation of inflammation and immune response.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. This inhibition prevents the receptor from triggering downstream signaling pathways that are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Inhibition of the P2X7 receptor by N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells, such as macrophages and microglia. This suggests that N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide is a highly selective antagonist of the P2X7 receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, its use in lab experiments may be limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1. Further investigation of the therapeutic potential of N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide in the treatment of inflammatory diseases.
2. Exploration of the role of the P2X7 receptor in other physiological and pathological processes, such as pain and neurodegenerative diseases.
3. Development of more potent and selective P2X7 receptor antagonists for use in scientific research and potential therapeutic applications.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-ethoxyaniline, followed by further reactions to form the final product.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide has been used extensively in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H13F2NO3S |
Peso molecular |
313.32 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO3S/c1-2-20-13-9-4-3-8-12(13)17-21(18,19)14-10(15)6-5-7-11(14)16/h3-9,17H,2H2,1H3 |
Clave InChI |
JSMWOEYGRMCASJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)

![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)
![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

